

Spectroscopic Profiling of 4-Butoxy-3-ethoxybenzaldehyde: A Technical Overview

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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzaldehyde

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Butoxy-3-ethoxybenzaldehyde** (C₁₃H₁₈O₃). Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted data and established knowledge of spectroscopic principles. The information herein serves as a valuable resource for the identification, characterization, and quality control of **4-Butoxy-3-ethoxybenzaldehyde** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Butoxy-3-ethoxybenzaldehyde**. These predictions are derived from analysis of structurally similar compounds and computational models.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.85	s	1H	Ar-CHO
~7.42	dd	1H	Ar-H (ortho to CHO)
~7.39	d	1H	Ar-H (ortho to O-Bu)
~6.95	d	1H	Ar-H (ortho to O-Et)
~4.15	q	2H	O-CH ₂ -CH ₃ (ethoxy)
~4.05	t	2H	O-CH ₂ -(CH ₂) ₂ -CH ₃ (butoxy)
~1.85	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (butoxy)
~1.50	m	2H	O-(CH ₂) ₂ -CH ₂ -CH ₃ (butoxy)
~1.48	t	3H	O-CH ₂ -CH ₃ (ethoxy)
~0.98	t	3H	O-(CH ₂) ₃ -CH ₃ (butoxy)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~191.0	CHO
~155.0	Ar-C-O (ethoxy)
~150.0	Ar-C-O (butoxy)
~130.0	Ar-C-CHO
~126.5	Ar-CH (ortho to CHO)
~112.0	Ar-CH (ortho to O-Et)
~111.5	Ar-CH (ortho to O-Bu)
~69.0	CH ₂ -O (butoxy)
~64.5	CH ₂ -O (ethoxy)
~31.0	O-CH ₂ -CH ₂ -CH ₂ -CH ₃ (butoxy)
~19.2	O-(CH ₂) ₂ -CH ₂ -CH ₃ (butoxy)
~14.7	O-CH ₂ -CH ₃ (ethoxy)
~13.8	O-(CH ₂) ₃ -CH ₃ (butoxy)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~2960-2850	Strong	C-H stretch (alkane)
~2830, ~2730	Medium	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (aromatic aldehyde)
~1590, ~1510	Medium	C=C stretch (aromatic)
~1260	Strong	C-O stretch (aryl ether)
~1140	Strong	C-O stretch (alkyl ether)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
222.13	$[M]^+$	Molecular Ion
193.10	$[M-C_2H_5]^+$	Loss of ethyl group
165.07	$[M-C_4H_9]^+$	Loss of butyl group
151.04	$[M-C_4H_9O]^+$	Loss of butoxy group
123.04	$[M-C_4H_9O-CO]^+$	Subsequent loss of CO

Note: Predicted data is for guidance and may vary from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Butoxy-3-ethoxybenzaldehyde**. These are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Butoxy-3-ethoxybenzaldehyde** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak of $CDCl_3$ at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

- Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - Collect a background spectrum of the clean ATR crystal or empty salt plates prior to sample analysis.

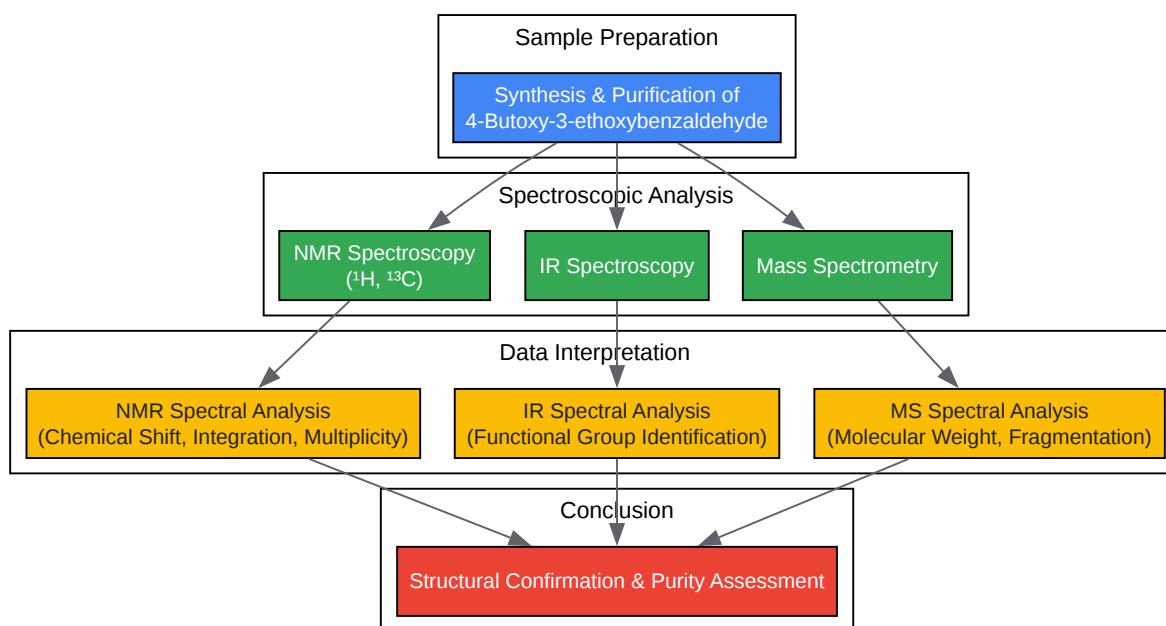
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as:
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the compound into a GC system coupled to a mass spectrometer.
 - Direct Infusion: Infuse a dilute solution of the compound directly into the ion source.
- Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Butoxy-3-ethoxybenzaldehyde**.



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Caption: Workflow for Spectroscopic Characterization.

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